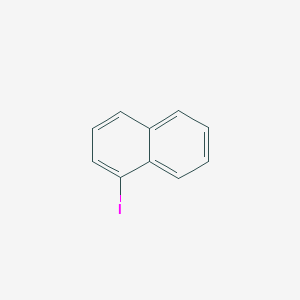

1-Iodonaphthalene

Overview

Description

1-Iodonaphthalene (C₁₀H₇I) is a polycyclic aromatic iodide with a molecular weight of 254.07 g/mol . It exists as a colorless to yellow oil and is synthesized via palladium-catalyzed decarbonylative halogenation of 1-naphthoic anhydrides (yield: 90%) or transition-metal-free decarboxylative iodination using 1-napthoic acid and iodine (57% yield) . Its naphthalene backbone confers enhanced π-conjugation, making it a versatile substrate in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) , radical-mediated transformations , and materials science applications (e.g., OLEDs ).

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodonaphthalene can be synthesized through various methods. One common method involves the iodination of naphthalene using iodine and an oxidizing agent such as nitric acid or sulfuric acid. The reaction typically proceeds as follows: [ \text{C}{10}\text{H}{8} + \text{I}{2} \rightarrow \text{C}{10}\text{H}_{7}\text{I} + \text{HI} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of palladium-catalyzed cross-coupling reactions, such as the Stille reaction. This method provides a high yield and is efficient for large-scale production .

Chemical Reactions Analysis

Cross-Coupling Reactions

1-Iodonaphthalene serves as an electrophilic partner in transition-metal-catalyzed couplings:

Stille Coupling

Reacts with stannanes under palladium catalysis to form biaryl systems:

Example :

this compound + 2,4-dimethoxy-6-(trimethylstannyl)pyrimidine → 2,4-dimethoxy-6-(naphthalen-1-yl)pyrimidine .

| Reaction Component | Conditions | Product |

|---|---|---|

| Trimethylstannyl reagent | Pd catalyst, inert atmosphere | Naphthyl-substituted pyrimidine |

Functional Group Metathesis

Undergoes CO-free interconversion with aroyl chlorides (ArCOCl) via phosphine-ligated palladium catalysis:

This reversible process enables efficient synthesis of aryl iodides and aroyl chlorides, critical in pharmaceutical intermediates .

Buchwald–Hartwig Amination

Forms C–N bonds with amines under palladium catalysis:

Requires specialized ligands (e.g., Xantphos) and elevated temperatures .

Iodoannulation

Lewis acids (e.g., BF₃·OEt₂) mediate cyclization of ortho-alkynylated aromatic vinyl ethers with iodide, yielding this compound derivatives:

Example :

Ortho-alkynyl vinyl ether + I⁻ → this compound analog (α-regioselectivity >90%) .

Grignard Reactions

Acts as an electrophile in reactions with organomagnesium reagents:

Limited by competing side reactions unless activated by directing groups .

Ullmann Condensation

Forms biaryls via copper-mediated coupling with aryl halides:

Historically significant but requires high temperatures (>150°C) .

1,2-Silyl Migration

Under I₂ catalysis, 1-halo-8-hydrosilylnaphthalenes rearrange via protonation and silyl shift:

Mechanism :

-

HI generation from hydrosilane and I₂.

-

Protonation at naphthalene’s α-position.

-

Silyl migration to adjacent carbon.

| Substrate | Catalyst | Product |

|---|---|---|

| 1-Iodo-8-hydrosilylnaphthalene | I₂ | 1-Iodo-7-silylnaphthalene |

Side Reactions and Challenges

Scientific Research Applications

Synthesis and Reactions

1-Iodonaphthalene is primarily utilized as an electrophile in palladium-catalyzed cross-coupling reactions, notably the Stille reaction , where it reacts with organostannanes to form biaryl compounds. This reaction is significant for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

Table 1: Summary of Cross-Coupling Reactions Involving this compound

Applications in Material Science

Recent studies have explored the use of this compound in creating metastable amorphous dispersions. When dissolved in polar aprotic solvents and added to water, it forms stable dispersions that can be utilized in various applications such as drug delivery systems and nanomaterials .

Table 2: Dispersion Stability of Naphthalene Compounds

| Compound Tested | Result When Added to Water | Stability Over Time |

|---|---|---|

| This compound | Cloudy white dispersion | Stable for several days |

| 1-Aminonaphthalene | Clear solution | Not stable |

| Naphthalene | Crystalline precipitate | Not stable |

| N-Phenyl-1-naphthylamine (NPN) | Cloudy white dispersion | Stable for several days |

| 1,4-Dimethoxynaphthalene | Cloudy white dispersion | Crystallized quickly |

Case Study 1: Synthesis of Anticancer Agents

In a study focused on developing new anticancer agents, researchers utilized this compound as a key intermediate. The compound was involved in several cross-coupling reactions that led to the synthesis of novel biaryl derivatives with promising cytotoxic activity against cancer cell lines .

Case Study 2: Photophysical Studies

Time-resolved femtosecond pump-probe mass spectrometry has been employed to study the ultrafast relaxation dynamics of this compound. The findings revealed significant insights into its photophysical properties, which could inform its applications in photonic devices and sensors .

Mechanism of Action

The mechanism of action of 1-Iodonaphthalene in cross-coupling reactions involves the formation of a palladium complex. The iodine atom is replaced by a carbon-carbon bond through a series of steps, including oxidative addition, transmetalation, and reductive elimination . This process is facilitated by the palladium catalyst, which plays a crucial role in the reaction pathway.

Comparison with Similar Compounds

Electronic Properties and Reactivity

The I-atom’s partial positive charge (calculated via NPA analysis) influences nucleophilicity and reaction pathways. Key comparisons include:

Key Findings :

- Metathesis Selectivity : this compound preferentially transfers electron-rich aryl groups in iodonium metathesis due to its moderate I-atom charge, contrasting with methyl 4-iodobenzoate (+0.093), which transfers electron-deficient groups .

- Radical Pathways : this compound participates in nickel-catalyzed Kumada couplings, producing naphthyl radicals that require trapping agents (e.g., Ni(I) complexes) to suppress dimerization (e.g., 1,1′-binaphthalene) .

- Steric Effects : Bulkier naphthyl groups in this compound reduce yields in certain couplings (e.g., 13% in Ni-catalyzed methylations) compared to smaller aryl iodides like iodobenzene .

Data Tables

Table 1: Comparative Reactivity in Cross-Couplings

*With excess [Ni] catalyst.

Research Highlights

- Mechanistic Divergence : this compound undergoes mesolytic cleavage in radical pathways, unlike brominated analogs (e.g., 9-bromoanthracene), which follow single-electron transfer mechanisms .

- Stereoelectronic Effects: The naphthyl group stabilizes transition states in enantioselective Pd/norbornene catalysis, achieving >90% enantiomeric excess (e.g., dibenzo[b,d]furan derivatives) .

Biological Activity

1-Iodonaphthalene is a polycyclic aromatic compound that has garnered attention in various fields of organic chemistry and pharmacology due to its unique structural properties and biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Mechanisms of Biological Activity

This compound exhibits various biological activities, primarily through its role as a reactive electrophile. The following mechanisms have been identified:

- Radical Formation : this compound can participate in radical reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules, such as proteins and nucleic acids. This property is crucial for its applications in organic synthesis and potential therapeutic uses .

- Enzyme Inhibition : Studies have shown that derivatives of this compound can inhibit specific enzymes, including myosin light chain kinase (MLCK). Such inhibition affects synaptic vesicle trafficking and neurotransmitter release, highlighting its potential in neurological research .

1. Enzyme Inhibition Studies

A significant study investigated the effects of MLCK inhibitors, including compounds related to this compound. The results indicated that these inhibitors could modulate neurotransmitter release at glutamatergic synapses, suggesting therapeutic implications for conditions involving synaptic dysfunction .

2. Synthesis and Yield Improvement

Research has demonstrated that this compound serves as an effective precursor in various chemical reactions. For instance, its use in hypervalent iodine-mediated cyclization reactions has shown increased yields compared to other halogenated compounds. In one study, the yield was enhanced to 49% when using this compound as a reagent .

Biological Activity Summary Table

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 1-Iodonaphthalene (C₁₀H₇I) for laboratory handling and experimental design?

Key properties include its density (1.74 g/cm³), boiling point (302–305°C), melting point (4°C), and refractive index (1.698–1.704). These influence storage conditions (e.g., refrigeration to prevent decomposition), solubility in organic solvents, and suitability for reactions like cross-coupling. Ensure purity verification via NMR or GC-MS to avoid interference in kinetic studies .

Q. How can researchers ensure accurate characterization of this compound in synthetic workflows?

Employ a combination of analytical techniques:

- Chromatography (HPLC/GC) to assess purity.

- Spectroscopy (¹H/¹³C NMR, IR) to confirm molecular structure.

- Elemental analysis to validate iodine content. Cross-reference data with literature values (e.g., NIST Chemistry WebBook) and document deviations ≥5% for further investigation .

Q. What are the recommended routes of exposure for toxicity screening of this compound in mammalian models?

Follow standardized inclusion criteria for toxicological studies:

- Inhalation : Simulate occupational exposure using aerosolized forms.

- Oral/Dermal : Administer via gavage or topical application. Monitor systemic effects (hepatic, renal, respiratory) and compare endpoints (e.g., LD₅₀) with structurally similar compounds like methylnaphthalenes .

Advanced Research Questions

Q. How can conflicting toxicity data for this compound be resolved through systematic review methodologies?

Apply a risk-of-bias framework:

- Data extraction : Tabulate outcomes (e.g., mortality, organ toxicity) across studies .

- Bias assessment : Evaluate randomization, dose allocation, and outcome reporting (Table C-6/C-7) .

- Confidence rating : Classify studies as high/moderate/low confidence based on methodological rigor . Meta-analyses should weight high-confidence studies to derive consensus thresholds.

Q. What experimental strategies optimize the environmental fate analysis of this compound?

Design studies to assess:

- Transformation/degradation : Use GC-MS to track byproducts in aqueous/soil matrices under UV exposure.

- Partitioning : Measure log Kow to predict bioaccumulation potential.

- Monitoring : Deploy passive samplers in industrial zones and compare with lab-derived half-lives . Validate models using retroactive cohort data from contaminated sites .

Q. How can mechanistic studies elucidate the metabolic pathways of this compound in vivo?

- In vitro assays : Use liver microsomes to identify cytochrome P450-mediated metabolites.

- Isotopic labeling : Track ¹²⁷I or ¹³C isotopes in urine/fecal samples.

- Omics integration : Correlate metabolomic data with transcriptomic profiles to map detoxification pathways. Address interspecies variability by testing rodent and human cell lines .

Q. Methodological Considerations

Q. What criteria should guide the inclusion of this compound studies in a systematic review?

Adopt the following filters:

- Species : Prioritize mammalian models (rats, mice) and human cell lines.

- Exposure duration : Acute (≤24h) vs. chronic (≥30 days).

- Outcomes : Focus on dose-response relationships and mechanistic endpoints (e.g., DNA adduct formation). Exclude studies with incomplete metadata or non-standardized protocols .

Q. How should researchers address gaps in this compound’s environmental monitoring data?

- Field sampling : Collect air/water/soil samples near production facilities.

- Biomonitoring : Analyze iodine levels in occupationally exposed populations.

- Predictive modeling : Use QSAR tools to estimate untested parameters (e.g., biodegradation rates) .

Q. Data Analysis and Validation

Q. What statistical approaches mitigate uncertainty in this compound toxicity studies?

- Error propagation : Quantify uncertainties from instrumentation (e.g., ±0.1°C in melting point assays).

- Dose-response modeling : Apply Hill slopes or probit analysis for threshold determination.

- Sensitivity analysis : Identify outliers via Grubbs’ test and justify exclusions .

Q. How can contradictory reactivity data in this compound cross-coupling reactions be reconciled?

Properties

IUPAC Name |

1-iodonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7I/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHPPIJMARIVBGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059004 | |

| Record name | Naphthalene, 1-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Alfa Aesar MSDS] | |

| Record name | 1-Iodonaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19380 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000894 [mmHg] | |

| Record name | 1-Iodonaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19380 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

90-14-2 | |

| Record name | 1-Iodonaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 1-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-IODONAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene, 1-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.